N-(2-methoxy-5-nitrophenyl)isoxazole-5-carboxamide mechanism of action
N-(2-methoxy-5-nitrophenyl)isoxazole-5-carboxamide mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of N-(2-methoxy-5-nitrophenyl)isoxazole-5-carboxamide
Introduction
N-(2-methoxy-5-nitrophenyl)isoxazole-5-carboxamide is a specific molecule for which detailed mechanistic studies are not yet prevalent in publicly accessible scientific literature. However, the core chemical structure, an isoxazole-carboxamide, is a well-recognized and highly versatile scaffold in medicinal chemistry.[1] Compounds belonging to this class have demonstrated a wide array of pharmacological activities, suggesting that N-(2-methoxy-5-nitrophenyl)isoxazole-5-carboxamide may also possess significant biological effects.[2][3][4][5]
This technical guide will, therefore, explore the potential mechanisms of action of N-(2-methoxy-5-nitrophenyl)isoxazole-5-carboxamide by drawing inferences from the established biological activities of structurally related isoxazole-carboxamide derivatives. We will delve into the key signaling pathways these compounds are known to modulate, provide detailed experimental protocols for assessing these activities, and offer insights into the structure-activity relationships that may govern the biological profile of this particular molecule. The primary focus will be on the potential anti-inflammatory and anticancer activities, which are among the most prominently reported for this class of compounds.[6][7][8]
Potential Mechanism of Action I: Anti-inflammatory Effects via COX Inhibition
A significant number of isoxazole-carboxamide derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[6] The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory signaling molecules. Inhibition of these enzymes is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).[6] Given this precedent, it is plausible that N-(2-methoxy-5-nitrophenyl)isoxazole-5-carboxamide could exert anti-inflammatory effects through a similar mechanism.
Caption: Potential inhibitory action on the COX pathway.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a common method to assess the direct inhibitory effect of a test compound on COX-1 and COX-2 activity.
1. Materials and Reagents:
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Human recombinant COX-1 and COX-2 enzymes
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Arachidonic acid (substrate)
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Colorimetric COX inhibitor screening assay kit
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Test compound (N-(2-methoxy-5-nitrophenyl)isoxazole-5-carboxamide)
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Positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1)
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96-well microplates
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Microplate reader
2. Procedure:
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Prepare a series of dilutions of the test compound and positive controls in the assay buffer.
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In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
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Add the diluted test compound or positive controls to the wells.
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Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme interaction.
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Initiate the enzymatic reaction by adding arachidonic acid to all wells.
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Incubate the plate at 37°C for 5 minutes.
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Stop the reaction and develop the color according to the assay kit manufacturer's instructions.
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Read the absorbance on a microplate reader at the appropriate wavelength.
3. Data Analysis:
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Calculate the percentage of COX inhibition for each concentration of the test compound.
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Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
Potential Mechanism of Action II: Anticancer Activity
The isoxazole-carboxamide scaffold is frequently associated with anticancer properties.[7][8] Studies have shown that compounds with this core structure can induce cell death (apoptosis) and halt cell proliferation by causing cell cycle arrest in various cancer cell lines.[8] The specific molecular targets can vary, but the outcomes often converge on these two fundamental anticancer mechanisms.
Caption: Potential anticancer mechanisms of action.
Experimental Protocol: Cell Viability and Cell Cycle Analysis
This two-part protocol first assesses the cytotoxic effect of the compound and then investigates its impact on cell cycle progression.
Part A: Cell Viability Assay (MTS Assay)
1. Materials and Reagents:
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Cancer cell line of interest (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)[8]
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Complete cell culture medium
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Test compound
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MTS reagent
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96-well cell culture plates
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CO2 incubator
2. Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
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Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.
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Add the MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the MTS into a formazan product.
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Measure the absorbance of the formazan product at 490 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
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Determine the IC50 value of the compound for the tested cell line.
Part B: Cell Cycle Analysis by Flow Cytometry
1. Materials and Reagents:
-
Cancer cell line
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6-well cell culture plates
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Test compound (at a concentration around its IC50)
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Propidium iodide (PI) staining solution
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RNase A
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Flow cytometer
2. Procedure:
-
Seed cells in 6-well plates and treat with the test compound for a specified time (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Wash the fixed cells and resuspend them in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
3. Data Analysis:
-
Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Compare the cell cycle distribution of treated cells to that of untreated cells to identify any cell cycle arrest.
Structure-Activity Relationship (SAR) Considerations
The biological activity of isoxazole-carboxamide derivatives is highly dependent on the nature and position of substituents on the aromatic rings.[2] For N-(2-methoxy-5-nitrophenyl)isoxazole-5-carboxamide, the following structural features are noteworthy:
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2-methoxy group: The presence of a methoxy group on the phenyl ring has been associated with enhanced analgesic activity in some isoxazole derivatives.[9] It can also influence the compound's conformation and binding to target proteins.
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5-nitro group: The nitro group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the molecule. This can impact its reactivity, metabolic stability, and interactions with biological targets.
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Isoxazole-5-carboxamide core: The core structure itself is crucial for the observed biological activities. The carboxamide linkage can form important hydrogen bonds with target proteins, while the isoxazole ring provides a rigid scaffold for the presentation of the other functional groups.
Conclusion and Future Directions
While the precise mechanism of action for N-(2-methoxy-5-nitrophenyl)isoxazole-5-carboxamide remains to be elucidated, the extensive research on the isoxazole-carboxamide scaffold provides a strong foundation for postulating its potential biological activities. The most probable mechanisms include anti-inflammatory effects through COX inhibition and anticancer activity via the induction of apoptosis and/or cell cycle arrest.
To definitively determine the mechanism of action of this specific compound, a systematic experimental approach is required. This would involve:
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Broad Phenotypic Screening: Initial screening against a diverse panel of cancer cell lines and in assays for various enzymatic activities (e.g., kinases, proteases) to identify the most promising therapeutic area.
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Target Identification: Once a potent biological activity is confirmed, techniques such as affinity chromatography, proteomics, or genetic screening can be employed to identify the specific molecular target(s).
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In Vivo Validation: Promising in vitro findings should be validated in relevant animal models to assess efficacy, pharmacokinetics, and toxicology.
The exploration of N-(2-methoxy-5-nitrophenyl)isoxazole-5-carboxamide and its analogs holds significant promise for the development of novel therapeutic agents.
References
- Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC. (2022, November 5).
- A review of isoxazole biological activity and present synthetic techniques.
- Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC. (2022, June 24).
- Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - An-Najah Staff. (2021, March 9).
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- Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line.
- (PDF) Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5- nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes - ResearchGate.
- SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA - Semantic Scholar.
- A Technical Guide to the Synthesis of Isoxazole Carboxamide Derivatives - Benchchem.
- Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - MDPI. (2018, June 26).
- (PDF) Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. (2019, January 16).
- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - MDPI. (2024, May 4).
- Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025, March 17).
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements - Engineered Science Publisher. (2023, December 11).
- New isoxazole-based heterocyclic hybrids with dual antimicrobial and antioxidant bioactivity: integrated synthesis, in vitro assessment, and computational exploration - PMC.
- 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors - MDPI. (2023, November 9).
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